Piperazine-1-carboxylic acid o-tolylamide

Description

Chemical Class and Core Structural Features

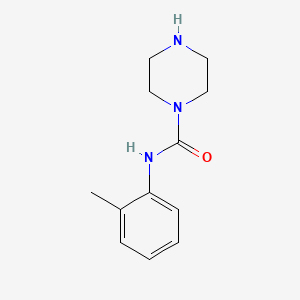

Piperazine-1-carboxylic acid o-tolylamide belongs to the class of organic compounds known as piperazine (B1678402) carboxamides. This classification arises from its distinct molecular architecture, which integrates three primary components: a piperazine ring, a carboxamide functional group, and an o-tolyl group.

The core of the molecule is the piperazine ring , a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. This ring is a common feature in a vast range of biologically active compounds. Connected to one of the piperazine nitrogens is a carboxamide group (-C(=O)N-), which acts as a linker. This functional group is known for its ability to form hydrogen bonds and provide structural rigidity. The amide nitrogen of this carboxamide group is, in turn, attached to an o-tolyl group . The o-tolyl group consists of a phenyl ring substituted with a methyl group at the ortho position (position 2). The presence of these specific features dictates the compound's chemical properties and its potential interactions with biological systems.

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 44.4 Ų |

| SMILES | CC1=CC=CC=C1NC(=O)N2CCNCC2 |

| InChIKey | WLBYPRUBXWTYBC-UHFFFAOYSA-N |

Historical Context and Initial Research Trajectories in Piperazine-based Compounds

The study of piperazine and its derivatives has a rich history rooted in medicinal chemistry. Piperazine itself, a simple cyclic diamine, was first synthesized in the 19th century. ontosight.ai Its name was derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant. wikipedia.org The initial therapeutic application of piperazine emerged in the early 20th century, not for its later-recognized pharmacological effects, but as a solvent for uric acid. drugbank.com

A significant breakthrough occurred in 1953 when piperazine was introduced as an effective anthelmintic agent for treating parasitic worm infections like roundworm and pinworm. drugbank.comnih.gov Its mode of action involves paralyzing the parasites, which allows the host to expel them. drugbank.comtaylorandfrancis.com This discovery marked the beginning of extensive research into the pharmacological potential of the piperazine scaffold.

Following its success as an anthelmintic, researchers began to explore a wide range of substituted piperazine derivatives. This led to the discovery that incorporating the piperazine ring into more complex molecules could yield compounds with diverse and potent biological activities. wikipedia.org These early investigations paved the way for the development of major drug classes, including phenylpiperazines and benzylpiperazines, which showed activity in the central nervous system. wikipedia.org This foundational work established piperazine as a key building block in drug discovery, a status it retains to this day.

Rationale for Comprehensive Academic Investigation of Substituted Piperazine-1-carboxamides

The academic and industrial interest in substituted piperazine-1-carboxamides stems from the recognition of the piperazine nucleus as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comrsc.org This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug design. nih.govnih.gov The rationale for investigating this specific class of compounds is multifaceted.

Versatility and Modularity: The piperazine carboxamide structure allows for systematic modification at multiple points. Substitutions can be made on the second nitrogen of the piperazine ring and on the aryl group attached to the amide. This modularity enables chemists to create large libraries of related compounds to explore structure-activity relationships (SAR) and fine-tune pharmacological properties. nbinno.com Research has shown that even small changes, such as the position of a substituent on the phenyl ring, can significantly impact biological activity. nih.gov

Favorable Pharmacokinetic Properties: The piperazine moiety is known to impart favorable pharmacokinetic characteristics to drug candidates. nih.govnih.gov Its basic nitrogen atoms can improve aqueous solubility and allow for salt formation, which is beneficial for formulation and bioavailability. nih.gov By modifying the substituents, researchers can modulate properties like lipophilicity, metabolic stability, and cell permeability to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.comresearchgate.net

Broad Therapeutic Potential: Derivatives of piperazine carboxamides have demonstrated a wide spectrum of biological activities. ontosight.ai Academic investigations have explored their potential as anti-inflammatory, antimicrobial, anticancer, and neurological agents. researchgate.netontosight.aiontosight.ai For example, various piperazine carboxamide derivatives have been studied for their potential as antipsychotics and enzyme inhibitors. ontosight.airesearchgate.net This broad potential makes the scaffold an attractive target for discovering novel treatments for a wide range of diseases. researchgate.net The comprehensive study of these compounds is therefore driven by the high probability of identifying new lead compounds for drug development.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBYPRUBXWTYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276214 | |

| Record name | Piperazine-1-carboxylic acid o-tolylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-75-7 | |

| Record name | Piperazine-1-carboxylic acid o-tolylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of the Piperazine-1-carboxamide (B1295725) Core

The fundamental structure of piperazine-1-carboxylic acid o-tolylamide is constructed around a central piperazine (B1678402) ring, with one nitrogen atom acylated to form a carboxamide linkage with an o-tolyl group. The synthesis of this core scaffold can be achieved through several reliable and versatile methods.

The formation of the amide bond is a key step in the synthesis of piperazine-1-carboxamides. This can be accomplished through various coupling reactions involving piperazine and a suitable o-tolyl precursor.

Reaction with o-Tolyl Isocyanate: A direct and efficient method involves the reaction of piperazine with o-tolyl isocyanate. In this reaction, the nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the isocyanate group, leading to the formation of the desired urea (B33335) linkage, which is a type of amide. This approach is often favored for its simplicity and high yields.

Coupling with Acid Derivatives: Alternatively, the amide bond can be formed by reacting piperazine with derivatives of o-toluic acid, such as acid chlorides or activated esters. These reactions typically require the presence of a base to neutralize the acid byproduct and proceed under mild conditions. The use of coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the reaction between the carboxylic acid and piperazine, leading to the formation of the amide bond. nih.gov

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Reactants | Key Features |

| Isocyanate Reaction | Piperazine, o-Tolyl Isocyanate | Direct, often high-yielding, no byproducts other than the product itself. |

| Acid Chloride Reaction | Piperazine, o-Toluoyl Chloride | Requires a base to neutralize HCl byproduct. |

| Carboxylic Acid Coupling | Piperazine, o-Toluic Acid, Coupling Reagents (e.g., EDC, HOBt) | Versatile, allows for a wider range of substrates. nih.gov |

Once the piperazine-1-carboxamide core is established, further modifications can be made to the piperazine ring to generate a library of analogs. The secondary amine of the piperazine ring provides a convenient handle for introducing various substituents.

Advanced Synthetic Reactions for Analog Preparation

To explore the structure-activity relationships of this compound, a range of advanced synthetic reactions can be employed to prepare a diverse set of analogs. These reactions allow for the introduction of various functional groups at the N4 position of the piperazine ring.

The secondary amine of the piperazine ring is readily amenable to N-alkylation and N-acylation reactions, providing a straightforward route to a wide array of derivatives.

N-Alkylation: This can be achieved by reacting the piperazine-1-carboxamide with alkyl halides or sulfonates in the presence of a base. mdpi.comgoogle.com Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov This method is particularly useful for introducing a variety of alkyl and substituted alkyl groups.

N-Acylation: The introduction of acyl groups can be accomplished by treating the piperazine derivative with acid chlorides, anhydrides, or by coupling with carboxylic acids using standard amide bond formation conditions. researchgate.net This allows for the synthesis of analogs with diverse amide functionalities at the N4 position.

Table 2: Common N-Alkylation and N-Acylation Reagents and Conditions

| Transformation | Reagent | Conditions |

| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Acid catalyst (e.g., AcOH) nih.gov |

| N-Acylation | Acid Chloride | Base (e.g., Triethylamine), Solvent (e.g., DCM) |

| Amide Coupling | Carboxylic Acid, Coupling Reagents (e.g., EDC, HOBt) | Solvent (e.g., DMF, DCM) nih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl piperazine derivatives. mdpi.comnih.gov In the context of this compound, this methodology can be used to introduce a wide range of aromatic and heteroaromatic substituents at the N4 position. The reaction typically involves the coupling of an aryl halide or triflate with the piperazine derivative in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.govresearchgate.net

The versatility of the Buchwald-Hartwig amination has made it a key tool in the synthesis of complex piperazine-containing molecules, including many pharmaceuticals. nih.gov The development of various generations of catalysts and ligands has expanded the scope of this reaction to include a broad range of substrates and functional groups, often under mild reaction conditions. wikipedia.org

While not a direct modification of the pre-formed this compound, nucleophilic ring-opening reactions are a fundamental strategy for the synthesis of substituted piperazine rings, which can then be elaborated into the target compound. For instance, the ring-opening of activated aziridines or epoxides with appropriate amine nucleophiles can lead to the formation of precursors that can be cyclized to form the piperazine ring. rsc.org The regioselective ring-opening of chiral aziridines derived from amino acids has been used to synthesize enantiomerically pure substituted piperazines. rsc.org Similarly, the ring-opening of epoxides can generate β-amino alcohols that are valuable intermediates in the synthesis of piperazine-containing molecules. nih.gov

Multi-Component Reactions in the Construction of Piperazine Carboxamide Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them attractive for both drug discovery and process development. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the construction of piperazine carboxamide scaffolds.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govnih.gov A particularly relevant variant for the synthesis of 1,4-disubstituted piperazines is the split-Ugi reaction . This modified protocol is well-suited for use with bis-secondary diamines like piperazine. researchgate.netbiorxiv.org In a hypothetical split-Ugi synthesis of a scaffold similar to this compound, piperazine would act as the diamine component. The reaction would proceed with a carbonyl compound (e.g., formaldehyde), an isocyanide (e.g., o-tolyl isocyanide), and a carboxylic acid. This approach allows for the regioselective desymmetrization of the piperazine core in a single step, with one nitrogen atom being acylated and the other alkylated, without the need for protecting groups. researchgate.net

The general mechanism of the Ugi reaction involves the initial formation of an iminium ion from the amine and the carbonyl compound. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate to yield a stable α-adduct. An intramolecular acyl transfer (Mumm rearrangement) then leads to the final α-acylamino amide product. figshare.com The versatility of the Ugi reaction allows for a wide range of substrates to be employed, enabling the synthesis of diverse libraries of piperazine derivatives. nih.gov

The Passerini three-component reaction (P-3CR) is another important MCR that yields α-acyloxy carboxamides from a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov While the direct synthesis of this compound via a classic Passerini reaction is not straightforward, variations and post-MCR modifications could potentially be employed. For instance, a Passerini reaction could be used to generate a key intermediate which is then cyclized with a piperazine moiety. The Passerini reaction is known for its high convergence and atom economy, and it can often be performed under solvent-free conditions, which is advantageous from a green chemistry perspective. researchgate.net

The table below summarizes the key features of these multi-component reactions in the context of synthesizing piperazine carboxamide scaffolds.

| Reaction | Components | Key Advantages | Relevance to this compound |

| Split-Ugi Reaction | Piperazine (diamine), Carbonyl Compound, Isocyanide, Carboxylic Acid | High atom economy, single-step synthesis, regioselective desymmetrization of piperazine, potential for diversity-oriented synthesis. researchgate.netbiorxiv.org | A plausible and efficient one-pot route to the core 1,4-disubstituted piperazine scaffold. |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | High convergence, often solvent-free, generates α-acyloxy carboxamides which can be further modified. nih.govresearchgate.net | Could be employed to synthesize key intermediates for a subsequent cyclization to form the piperazine ring. |

Considerations for Process Chemistry and Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for a compound like this compound requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Catalyst and Reagent Selection: For catalytic reactions, the choice of catalyst is critical for scalability. The catalyst should be highly active, stable, and ideally recyclable. For instance, in a potential Buchwald-Hartwig approach, optimizing the palladium precursor, ligand, and base is crucial for achieving high yields and turnover numbers. nih.gov In MCRs, the choice of solvents and any additives can significantly impact reaction rates and yields. Green chemistry principles encourage the use of safer solvents and reagents, and in some cases, solvent-free conditions can be achieved. researchgate.net

Process Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential for safe scale-up. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all substances involved. The environmental impact of the process, often measured by metrics like Process Mass Intensity (PMI), should be minimized. This can be achieved by reducing the use of solvents, auxiliary materials, and energy, and by designing processes that generate less waste. researchgate.net Utilizing piperazine itself as a solvent in certain steps could be an eco-friendly option. nih.gov

Purification and Isolation: The purification of the final product on a large scale must be efficient and scalable. Crystallization is often the preferred method for isolating solid APIs as it can provide high purity in a single step. The choice of crystallization solvent and the control of crystallization parameters are critical for obtaining the desired crystal form and particle size distribution, which can impact the drug's downstream processing and bioavailability. nih.gov

The following table outlines key considerations for the scalable synthesis of this compound.

| Consideration | Key Factors | Impact on Scalability |

| Synthetic Route | Linear vs. Convergent (e.g., MCR), number of steps, overall yield. | Shorter, more convergent routes generally lead to higher overall efficiency and lower cost on a large scale. |

| Catalysis | Catalyst loading, turnover number, cost, stability, and recyclability. | Efficient catalysis is crucial for economic viability and reducing metal waste. |

| Solvent and Reagent Use | Toxicity, environmental impact, cost, and recyclability. Green chemistry principles. | Minimizing the use of hazardous and volatile organic solvents improves safety and reduces environmental footprint. researchgate.net |

| Reaction Conditions | Temperature, pressure, reaction time, and mixing. | Optimization of reaction parameters is essential for maximizing yield, minimizing side products, and ensuring process safety. |

| Work-up and Purification | Extraction, filtration, crystallization, and chromatography. | Scalable and efficient purification methods are necessary to achieve the required product purity at a low cost. nih.gov |

| Process Safety | Hazard analysis of all materials and reactions, thermal stability, and control of exotherms. | Ensuring a safe process is paramount in a manufacturing environment. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the o-Tolyl Moiety on Bioactivity

The o-tolyl group, attached to the carboxamide nitrogen, plays a significant role in modulating the biological activity of this class of compounds. Its orientation and substitution pattern can directly affect how the molecule interacts with its biological target.

The position of the methyl group on the phenylamide ring (ortho, meta, or para) can significantly alter the compound's potency and target interaction. While direct SAR studies on piperazine-1-carboxylic acid tolylamide isomers are not extensively detailed in the provided search results, principles can be drawn from related structures. For instance, in a series of novel arylamide derivatives containing a piperazine (B1678402) moiety designed as tubulin polymerization inhibitors, the position of substituents on an aryl ring attached to the piperazine core showed a clear influence on antiproliferative activities. In that specific study, compounds with a substituent in the para position of the aryl piperazine ring demonstrated superior activity compared to those with substituents in the meta or ortho positions nih.gov.

This suggests that the spatial arrangement of the substituent dictates the molecule's ability to fit within the target's binding pocket. A para-substituent extends from the ring's axis, potentially reaching into a deeper hydrophobic pocket, whereas an ortho-substituent can create steric hindrance, possibly forcing the aromatic ring into a non-optimal conformation for binding.

| Substituent Position | Relative Bioactivity | Plausible Rationale |

|---|---|---|

| Para | Superior | Optimal fit into a hydrophobic binding pocket; minimal steric clash. |

| Meta | Intermediate | Moderate steric impact; may orient the molecule for alternative, less potent interactions. |

| Ortho | Inferior | Significant steric hindrance, potentially disrupting the necessary conformation for target binding. |

The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the aromatic rings are fundamental to a compound's bioactivity.

Steric Effects: The size and shape of substituents can dictate the molecule's conformation and its ability to access the binding site of a biological target. Bulky groups can cause steric hindrance, which may either prevent binding or, conversely, lock the molecule into a bioactive conformation. Theoretical investigations have shown that steric effects, in conjunction with electronic effects, can significantly influence reaction barriers and molecular interactions acs.org. Research on the synthesis of amides highlights that steric hindrance, particularly near the reaction center, can complicate the coupling of carboxylic acids and aromatic amines researchgate.net. The interplay of these effects is complex; for instance, a bulky ortho-substituent might hinder the desired interaction, while the same group at a para-position could be beneficial.

| Effect | Substituent Type | Potential Impact on Bioactivity |

|---|---|---|

| Electronic | Electron-Withdrawing (e.g., -CF3, -CN) | May enhance hydrogen bond acidity of nearby donors; can influence metabolic stability. |

| Electron-Donating (e.g., -OCH3, -CH3) | May increase electron density at the amide, potentially affecting binding and metabolic pathways. | |

| Steric | Small (e.g., -F, -H) | Allows for easier access to confined binding sites. |

| Bulky (e.g., -t-butyl, -phenyl) | Can improve selectivity by preventing binding to smaller off-target sites or create steric hindrance. |

Structural Modifications of the Piperazine Core

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at two distinct nitrogen atoms (N1 and N4), influencing the compound's physicochemical properties and pharmacological profile nih.govnih.gov.

The substituent at the N4 position of the piperazine ring is a key determinant of the molecule's pharmacological activity and selectivity. The nature of this substituent can drastically alter the compound's properties, from its basicity and polarity to its ability to form specific interactions with a biological target.

SAR studies on various piperazine-containing compounds have shown that modifying the N4-substituent can yield derivatives with a wide range of activities, including antitumor and enzyme inhibitory effects nih.govnih.gov. For example, in a series of celastrol derivatives, the introduction of a piperazine moiety was found to be more beneficial for activity than aniline, piperidine (B6355638), or morpholine. Within these piperazine derivatives, the activity was observed to decrease as the size of the N4-substituent increased, suggesting that the nitrogen atom is a favorable hydrogen bond acceptor and that bulky groups may introduce steric clashes nih.gov. Similarly, the development of N(4)-substituted piperazine naphthamide derivatives has been explored for their potential as BACE-1 inhibitors for Alzheimer's disease nih.gov.

The six-membered piperazine ring typically adopts a chair conformation to minimize steric strain. However, substitution on the ring, particularly N-acylation as in piperazine-1-carboxylic acid o-tolylamide, introduces significant conformational complexity.

Amide Bond Rotation: The C-N bond of the amide has a partial double-bond character, which restricts free rotation. This results in the existence of different rotational isomers (rotamers), which can interconvert but may have distinct energy levels and biological activities nih.govrsc.org.

Ring Inversion: The piperazine ring can undergo chair-to-chair interconversion. The energy barrier for this inversion can be influenced by substituents nih.govrsc.org.

Substituent Orientation: Substituents on the piperazine ring can occupy either axial or equatorial positions. Studies on 1-acyl 2-substituted piperazines have found that the axial conformation is generally preferred nih.gov. In unsubstituted piperazine, an N-H group tends to prefer the equatorial position rsc.org. The orientation of substituents is critical as it determines the three-dimensional shape of the molecule and the presentation of its pharmacophoric features to the target receptor nih.gov.

Temperature-dependent NMR spectroscopy is a key technique used to study these dynamic processes, allowing for the calculation of the activation energy barriers for both amide bond rotation and ring inversion, which typically range from 56 to 80 kJ mol−1 nih.govrsc.org.

Structural Variations of the Carboxamide Linkage and Its Influence on Activity

The carboxamide linkage is a critical structural element, acting as a rigidifying unit and a key hydrogen bonding motif. Modifications to this linker can profoundly impact biological activity. A crucial finding in a series of piperazine amides designed as NaV1.7 inhibitors was the importance of the amide N-H group as a hydrogen-bond donor. When this proton was replaced by a methyl group, a significant loss of potency was observed, highlighting the essential role of this specific hydrogen bond in target engagement nih.gov.

Furthermore, replacing the amide with other linking groups or altering its immediate chemical environment can modulate the compound's flexibility, polarity, and metabolic stability. The atoms adjacent to the carbonyl and the amide nitrogen can influence the planarity of the amide bond and its ability to participate in crucial interactions within a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal in modern drug discovery, offering methodologies to correlate the chemical structure of compounds with their biological activities. These computational tools enable the prediction of a compound's efficacy and properties, thereby streamlining the drug development process. For piperazine derivatives, including this compound, these approaches are instrumental in understanding how structural modifications influence their therapeutic potential.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of piperazine derivatives often involves the use of in silico tools to forecast their pharmacokinetic, pharmacodynamic, and safety profiles. nih.govnih.gov These models are built upon datasets of known compounds and their measured biological activities.

One common approach involves the use of software like Molinspiration to calculate bioactivity scores for various drug targets, including G-protein coupled receptor (GPCR) ligands, kinase inhibitors, ion channel modulators, and enzymes. nih.govnih.gov For instance, studies on piperazine-indole hybrids have utilized such software to predict their potential as kinase inhibitors or enzyme inhibitors. nih.govnih.gov These predictions are based on the structural features of the molecules and their similarity to known active compounds.

Another aspect of predictive modeling is the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Tools like SwissADME can be used to predict characteristics such as gastrointestinal absorption and potential interactions with transporters like P-glycoprotein. nih.gov By evaluating these properties computationally, researchers can prioritize compounds with more favorable drug-like characteristics for further experimental investigation.

The following table illustrates the types of predictive data that can be generated for a compound like this compound based on methodologies applied to similar piperazine derivatives.

| Model Type | Predicted Property | Predicted Value/Classification |

|---|---|---|

| Bioactivity Score | GPCR Ligand | -0.15 |

| Bioactivity Score | Ion Channel Modulator | -0.30 |

| Bioactivity Score | Kinase Inhibitor | -0.45 |

| Bioactivity Score | Nuclear Receptor Ligand | -0.70 |

| Bioactivity Score | Protease Inhibitor | -0.55 |

| Bioactivity Score | Enzyme Inhibitor | -0.20 |

| ADME Prediction | Gastrointestinal Absorption | High |

| ADME Prediction | Blood-Brain Barrier Permeant | Yes |

Identification of Key Molecular Descriptors for Efficacy

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. In QSAR studies, these descriptors are used to build mathematical models that relate the structure of a compound to its biological activity. The identification of key molecular descriptors is crucial for understanding which properties are most important for a compound's efficacy.

For piperazine derivatives, several molecular descriptors have been shown to be important for their biological activity. These include:

Lipophilicity (cLogP): This descriptor measures the oil/water partition coefficient of a compound and is a key factor in determining its absorption and distribution in the body. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule that is polar. It is a good predictor of a compound's ability to cross cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and its ability to bind to biological targets. nih.govnih.gov

Fraction of sp3 Hybridized Carbons (Fsp3): This descriptor relates to the three-dimensional complexity of a molecule, which can influence its binding affinity and selectivity. nih.gov

Statistical methods such as Principal Component Analysis (PCA) can be employed to analyze these descriptors and identify which ones are most effective at discriminating between active and inactive compounds. nih.gov For example, in a study of anti-Trypanosoma cruzi piperazine amides, PCA revealed that polarizability, dipole moment, Fsp3, and the counts of hydrogen bond donors and acceptors were key descriptors for distinguishing active compounds. nih.gov

The table below provides a hypothetical set of calculated molecular descriptors for this compound, based on the types of descriptors found to be important for related compounds.

| Molecular Descriptor | Abbreviation | Calculated Value |

|---|---|---|

| Calculated LogP | cLogP | 2.85 |

| Topological Polar Surface Area | TPSA | 41.5 Ų |

| Molecular Weight | MW | 247.32 g/mol |

| Number of Hydrogen Bond Donors | HBD | 1 |

| Number of Hydrogen Bond Acceptors | HBA | 2 |

| Fraction of sp3 Carbons | Fsp3 | 0.43 |

| Number of Rotatable Bonds | nRotb | 3 |

By understanding the key molecular descriptors that drive the efficacy of piperazine-containing compounds, medicinal chemists can rationally design new analogs with improved activity and drug-like properties.

Mechanistic Investigations of Biological Targets and Pathways

Fatty Acid Amide Hydrolase (FAAH) Inhibition

While specific inhibitory data for Piperazine-1-carboxylic acid o-tolylamide is not extensively available in public literature, the broader class of piperazine (B1678402)/piperidine (B6355638) ureas and carbamates, to which it is structurally related, has been thoroughly investigated as potent FAAH inhibitors. nih.govnih.govnih.govnih.gov These compounds are recognized for their potential in treating pain and inflammation by modulating the endocannabinoid system. nih.govnih.gov

Enzyme Kinetic Studies and Inhibition Profiles

Piperazine and piperidine ureas function as irreversible, covalent inhibitors of FAAH. nih.govnih.gov For such inhibitors, potency is best measured by the second-order rate constant (kinact/Ki), which accounts for both the initial binding affinity (Ki) and the rate of enzyme inactivation (kinact). nih.govnih.gov Studies on various analogs have demonstrated a wide range of potencies, driven by structural modifications that enhance binding to the enzyme's active site. nih.govnih.gov For instance, optimization of a piperidine urea (B33335) inhibitor, PF-750, led to the development of PF-3845, a compound with a 20-fold higher potency for human FAAH. nih.govnih.gov This improvement was primarily attributed to an enhanced binding affinity (a lower Ki value). nih.gov

Table 1: Inhibition Profiles of Representative FAAH Inhibitors

| Compound | Type | Target Enzyme | kinact (s⁻¹) | Ki (μM) | kinact/Ki (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| PF-750 | Piperidine Urea | hFAAH | - | - | ~800 |

| PF-3845 | Piperidine Urea | hFAAH | 0.0033 | 0.23 | ~14,300 |

| URB597 | Carbamate (B1207046) | hFAAH | 0.0033 | 2.0 | ~1,650 |

Data sourced from Ahn et al., 2009. nih.gov

Investigation of Binding Modes and Covalent Adduct Formation with FAAH

The inhibitory mechanism of piperazine/piperidine ureas involves the formation of a stable, covalent bond with a key serine residue (Ser241) in the catalytic site of FAAH. nih.govnih.govnih.gov This process is known as carbamylation. nih.gov Computational and structural studies have revealed that the FAAH active site induces a significant structural distortion in the bound inhibitor. nih.govnih.gov Specifically, the normally planar amide bond of the urea moiety is twisted. nih.gov

This enzyme-induced conformational change is crucial for the inhibitor's activity. The distortion facilitates the hydrolysis of the amide bond and allows for the nucleophilic attack by the catalytic Ser241 on the carbonyl carbon of the urea. nih.gov This leads to the formation of a covalent carbamate linkage, effectively and irreversibly inactivating the enzyme. nih.govnih.gov The heterocyclic piperazine or piperidine moiety of these inhibitors typically occupies the enzyme's acyl chain-binding channel, while the leaving group portion extends towards the cytoplasmic access channel. nih.govnih.gov

Substrate Selectivity and Isoform Specificity (FAAH-1 vs. FAAH-2)

A significant advantage of many piperazine-based FAAH inhibitors is their high selectivity for FAAH over other serine hydrolases in the mammalian proteome. nih.govnih.gov Techniques like activity-based protein profiling (ABPP) have confirmed that inhibitors such as PF-3845 are highly selective for FAAH in the brain, with no significant inhibition of other serine hydrolases observed. nih.gov

The human proteome contains a second, less-studied FAAH isoform, FAAH-2. While FAAH-1 is the primary enzyme for anandamide (B1667382) degradation in the central nervous system, FAAH-2 is thought to play a more peripheral role. patsnap.com The development of inhibitors with specificity for FAAH-2 is an emerging area of research, with the goal of targeting peripheral tissues while minimizing potential central nervous system side effects. patsnap.com However, detailed studies on the selectivity of piperazine carboxamides for FAAH-1 versus FAAH-2 are not widely reported.

Modulation of Endocannabinoid Signaling Pathways

By inhibiting FAAH, this compound and related compounds prevent the breakdown of endogenous fatty acid amides. nih.gov The most well-studied of these is the endocannabinoid anandamide (AEA), a key signaling lipid. nih.gov Pharmacological inactivation of FAAH leads to a significant and sustained elevation of endogenous AEA levels in the brain. nih.govnih.gov

This increase in AEA enhances the activation of cannabinoid receptors (primarily CB1), resulting in various therapeutic effects, including analgesic (pain-relieving) and anti-inflammatory responses. nih.gov This approach of augmenting the body's own endocannabinoid signals is believed to offer a safer therapeutic window compared to direct-acting cannabinoid receptor agonists, avoiding side effects like altered motility and body temperature. nih.gov

Modulation of Other Enzyme Systems and Receptors (based on related piperazine or o-tolylamide derivatives)

Beyond FAAH, the piperazine scaffold is a common feature in molecules designed to interact with other biological targets, including membrane transporters that play a critical role in drug disposition.

P-Glycoprotein (P-gp) Interaction and Efflux Pump Modulation

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of substances out of cells. bohrium.commdpi.com It is highly expressed in key tissues like the intestines, liver, and the blood-brain barrier, where it limits the absorption and distribution of many drugs. nih.gov Certain piperazine derivatives have been identified as potent P-gp inhibitors. bohrium.comnih.gov

In one study, a specific piperazine derivative, referred to as "compound 4," was shown to substantially inhibit P-gp function. bohrium.com In vitro experiments demonstrated that this compound increased the cellular uptake and decreased the efflux of known P-gp substrates. bohrium.com When co-administered with the anticancer drug paclitaxel (B517696) (PTX), which is a P-gp substrate with very low oral bioavailability, the piperazine derivative significantly altered its pharmacokinetics. bohrium.comnih.gov The co-administration led to a 2.1-fold increase in the oral bioavailability of paclitaxel in rats, primarily by inhibiting intestinal P-gp and reducing the drug's clearance. bohrium.comnih.gov This suggests that piperazine-based compounds can act as effective modulators of P-gp, with the potential to enhance the efficacy of other drugs that are subject to efflux by this transporter. bohrium.com

Table 2: Pharmacokinetic Parameters of Paclitaxel (PTX) with and without a P-gp Modulating Piperazine Derivative

| Treatment Group | AUCinf (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| PTX alone | 1009.3 ± 147.1 | 148.2 ± 26.5 | 4.0 ± 1.7 | 4.9 ± 1.1 | 5.3 |

| PTX + Piperazine Derivative (5 mg/kg) | 2158.4 ± 316.7 | 151.4 ± 26.8 | 6.0 ± 2.0 | 8.3 ± 1.8 | 11.3 |

AUCinf: Area under the curve from time zero to infinity; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; t1/2: Elimination half-life. Data adapted from Choi et al., 2019. nih.govnih.gov

Sirtuin Deacetylase (SIRT3) Inhibition

Sirtuin 3 (SIRT3) is the primary protein lysine (B10760008) deacetylase located in the mitochondria, where it governs a broad spectrum of metabolic enzymes. Consequently, it has emerged as a potential therapeutic target, particularly in oncology. However, developing selective inhibitors for SIRT3 has proven to be a significant challenge due to the high degree of structural conservation within the active sites of the class I sirtuins, SIRT1, SIRT2, and SIRT3.

Current research strategies have focused on achieving selectivity not through direct active site interaction alone, but through targeted delivery. One prominent approach involves conjugating a non-selective sirtuin inhibitor with a mitochondria-targeting peptide sequence. This ensures that the inhibitor accumulates within the mitochondria, leading to a localized high concentration that effectively inhibits SIRT3 while having minimal impact on SIRT1 and SIRT2, which are found in the nucleus and cytosol, respectively. rsc.org Another strategy employs mitochondria-targeting groups like the triethylammonium (B8662869) group to increase both solubility and mitochondrial enrichment. nih.gov

While these strategies have shown promise for the broader class of sirtuin inhibitors, there is currently no specific research available that directly implicates this compound or its close analogs in the inhibition of SIRT3.

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo synthesis of serine from glucose. This pathway is often upregulated in cancer cells to support their high proliferation rates, making PHGDH an attractive target for oncological therapies.

Through extensive screening campaigns, piperazine-based compounds have been identified as inhibitors of PHGDH. nih.gov Specifically, a class of piperazine-1-thioureas was discovered via a quantitative high-throughput screen of over 400,000 small molecules. nih.govbiorxiv.org Subsequent medicinal chemistry efforts led to the development of potent probes, such as NCT-502 and NCT-503, which demonstrated low-micromolar biochemical inhibition of PHGDH. nih.gov These compounds effectively reduced the production of glucose-derived serine in cancer cell lines that are dependent on PHGDH for growth and showed efficacy in orthotopic xenograft tumor models. mit.edu Further structure-based optimization has led to other classes of inhibitors, such as indole (B1671886) amides, that bind to the NAD+ pocket of the enzyme with low nanomolar affinities. nih.gov

Table 1: Examples of Piperazine-based PHGDH Inhibitors

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Piperazine-1-thiourea scaffold | PHGDH | Low micromolar inhibition | nih.gov |

| NCT-502 | PHGDH | Low micromolar inhibition | nih.gov |

| NCT-503 | PHGDH | Low micromolar inhibition | nih.gov |

Cholinesterase and Amyloid Beta (Aβ) Aggregation Modulation

The complex pathophysiology of Alzheimer's disease, characterized by cholinergic dysfunction and the aggregation of amyloid-beta (Aβ) plaques, has driven the development of multi-target-directed ligands (MTDLs). The piperazine scaffold has been utilized in the design of such molecules.

Research has demonstrated that novel piperazine-based compounds can inhibit the aggregation of Aβ1-42 peptides and also disaggregate pre-formed plaques in a dose-dependent manner. nih.gov In addition to targeting Aβ, various piperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.gov Kinetic studies of these derivatives have shown competitive inhibition of both AChE and BChE with Ki values in the low micromolar to nanomolar range. nih.gov For instance, the hydroxamic acid derivative 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) was found to be a particularly potent and selective inhibitor of BChE. nih.gov This dual-action approach, targeting both Aβ aggregation and the cholinergic system, highlights the therapeutic potential of piperazine derivatives in neurodegenerative diseases. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by a Piperazine Derivative

| Compound | Target | Ki | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 1.6 ± 0.08 nM | 21862.5 | nih.gov |

Antiviral Activities (e.g., against Dengue Virus)

The conserved nature of the NS3 protease among the Flaviviridae family of viruses, which includes Dengue virus (DENV) and Zika virus (ZIKV), makes it an appealing target for the development of broad-spectrum antiviral agents. nih.gov A privileged structure-based design approach has led to the creation of libraries of piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. nih.govresearchgate.net

In one such study, a library of 34 piperazine derivatives was screened for activity against both DENV and ZIKV using a live virus phenotypic assay. nih.gov This screening identified two lead compounds, a cinnamyl piperazine derivative (42 ) and another derivative (44 ), which exhibited promising broad-spectrum activity and a good safety profile. nih.govresearchgate.net These findings underscore the potential of the piperazine core in designing novel inhibitors against flaviviruses.

Table 3: Antiviral Activity of Lead Piperazine Derivatives

| Compound | Virus | IC50 | Reference |

|---|---|---|---|

| 42 | ZIKV | 6.6 µM | nih.gov |

| DENV | 6.7 µM | nih.gov | |

| 44 | ZIKV | 1.9 µM | nih.gov |

| DENV | 1.4 µM | nih.gov |

High-Throughput Screening (HTS) and Hit Validation Strategies

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that enables the rapid automated testing of vast compound libraries against specific biological targets. bmglabtech.com This methodology has been instrumental in identifying piperazine-based compounds as inhibitors for various enzymes. The process generally begins with a primary screen of tens to hundreds of thousands of compounds at a single concentration to identify initial "actives". nih.govplos.orgdrugtargetreview.com

Following the primary HTS, a rigorous hit validation cascade is essential to eliminate false positives and prioritize genuine hits for further development. drugtargetreview.com This multi-step process includes:

Confirmation Screening: Actives are re-tested, often in dose-response format, to confirm their activity and determine potency (e.g., IC50 values). nih.gov

Orthogonal Assays: Hits are validated using a different assay technology or format to rule out compounds that interfere with the primary assay's detection method. drugtargetreview.comnih.gov For example, a fluorescence-based enzymatic assay might be followed by a binding analysis using surface plasmon resonance (SPR). nih.gov

Mechanism of Action Studies: Experiments are conducted to determine how the compound inhibits the target, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor. drugtargetreview.comnih.gov

This systematic approach ensures that the compounds selected for lead optimization are bona fide inhibitors of the intended target, as was the case in the discovery of piperazine-1-thiourea inhibitors of PHGDH. nih.govbiorxiv.org

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for understanding potential binding mechanisms.

While specific docking studies on Piperazine-1-carboxylic acid o-tolylamide with identified target enzymes are not documented in the available literature, the general methodology involves predicting how the molecule would fit into the active site of a target protein. For a molecule like this compound, docking simulations would aim to identify key interactions. The piperazine (B1678402) ring can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. The o-tolyl group can engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. The predicted binding pose would reveal the specific amino acid residues involved in these interactions, forming an "interaction network" that stabilizes the ligand-protein complex. Studies on other piperazine derivatives have demonstrated their ability to form significant hydrogen bonding and hydrophobic interactions within enzyme active sites.

The insights gained from hypothetical docking simulations of this compound could guide the rational design of new derivatives with improved properties. By understanding the key interactions, medicinal chemists can propose modifications to the molecular scaffold. For instance, if a particular region of the binding pocket is found to be unoccupied, the o-tolyl group could be substituted with larger or different functional groups to create additional favorable interactions, potentially increasing binding affinity and, consequently, potency. Similarly, if the molecule is found to interact with residues that are not conserved across different enzymes, modifications could be made to enhance selectivity for a specific target, thereby reducing potential off-target effects.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and interactions over time.

For this compound, MD simulations would be employed to explore its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations would reveal the preferred three-dimensional shapes (conformations) it adopts in a biological environment, such as in water or when bound to a protein. Understanding the conformational landscape is crucial as the biologically active conformation may not be the lowest energy state in isolation.

Furthermore, if a binding pose is predicted by docking, an MD simulation of the ligand-protein complex can be performed to assess its stability. By simulating the complex over several nanoseconds or longer, researchers can observe whether the ligand remains securely in the binding site or if it dissociates. The stability of the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, can also be monitored throughout the simulation, providing a more realistic and dynamic picture of the binding event.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity.

For a molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Based on its structure, a hypothetical pharmacophore model could consist of a hydrogen bond acceptor (from the piperazine nitrogen), a hydrogen bond donor/acceptor (from the amide group), and a hydrophobic/aromatic feature (from the o-tolyl group).

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of other molecules that share the same essential features and are therefore likely to exhibit similar biological activity. This approach is a cost-effective way to discover new potential drug candidates.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy.

For this compound, these calculations can provide valuable information about its electronic properties. For example, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can offer insights into its chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Furthermore, quantum chemical calculations can determine the electrostatic potential surface, which illustrates the charge distribution across the molecule. This can help in understanding how the molecule will interact with other molecules, including its biological target. The calculated atomic charges can also provide a more accurate representation of the molecule's electrostatics for use in molecular mechanics force fields for MD simulations.

Analytical and Spectroscopic Characterization Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Piperazine-1-carboxylic acid o-tolylamide, specific signals corresponding to each type of proton are expected. The aromatic protons of the o-tolyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the coupling with adjacent protons. The methyl group protons on the tolyl ring would present as a singlet around 2.2-2.4 ppm. The protons on the piperazine (B1678402) ring would exhibit signals in the range of 2.8 to 4.0 ppm. Specifically, the four protons adjacent to the amide nitrogen are expected to be deshielded and appear further downfield compared to the four protons adjacent to the secondary amine. The N-H proton of the amide and the N-H proton of the piperazine ring would likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons of the o-tolyl group would generate a series of signals in the 120-140 ppm range, with the carbon bearing the methyl group and the carbon attached to the amide nitrogen showing distinct chemical shifts. The methyl carbon would have a signal in the aliphatic region, around 15-25 ppm. The four chemically non-equivalent carbons of the piperazine ring would give rise to signals typically between 40 and 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (o-tolyl) | 7.0 - 8.0 | 120 - 140 |

| Methyl Protons (o-tolyl) | 2.2 - 2.4 | 15 - 25 |

| Piperazine Protons (-CH₂-N-CO-) | 3.5 - 4.0 | 45 - 55 |

| Piperazine Protons (-CH₂-NH-) | 2.8 - 3.2 | 40 - 50 |

| Amide N-H | Broad, variable | - |

| Piperazine N-H | Broad, variable | |

| Carbonyl Carbon (C=O) | - | 160 - 180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods suitable for analyzing polar molecules like this compound.

The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of fragments corresponding to the o-tolyl isocyanate radical cation and the protonated piperazine ring. Another common fragmentation would be the cleavage of the piperazine ring itself.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 220.1444 | Protonated molecule |

| [C₈H₇NO]⁺ | 133.0528 | Fragment from cleavage of the amide bond (o-tolyl isocyanate) |

| [C₄H₁₀N₂]H⁺ | 87.0922 | Fragment from cleavage of the amide bond (protonated piperazine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band for the amide C=O stretching vibration is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the amide and the secondary amine in the piperazine ring would appear as one or two bands in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. ucla.eduvscht.cz

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Amide N-H Stretch | 3200 - 3400 | Medium |

| Piperazine N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the piperazine ring (typically a chair conformation), the planarity of the amide group, and the relative orientation of the o-tolyl group with respect to the rest of the molecule. It would also provide information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Advanced Research Perspectives and Interdisciplinary Applications

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology offers a holistic approach to understanding the complex web of interactions within a biological system, moving beyond the traditional one-drug-one-target paradigm. For a compound like Piperazine-1-carboxylic acid o-tolylamide, which belongs to the versatile piperazine (B1678402) class of molecules, a systems-level understanding is crucial for elucidating its potential polypharmacology—the ability to interact with multiple targets. researchgate.net

Network pharmacology, a key discipline within systems biology, can be employed to predict and analyze the potential protein targets of this compound and its derivatives. By constructing and analyzing drug-target-disease networks, researchers can identify potential therapeutic applications and understand the molecular mechanisms underlying the compound's effects. Given that various piperazine derivatives have shown activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, it is plausible that this compound could modulate multiple signaling pathways. researchgate.netnih.gov

A systems biology approach would involve computational predictions of binding affinities to a host of proteins, followed by experimental validation. This could reveal unexpected therapeutic opportunities and provide a more comprehensive understanding of the compound's biological activity.

| Approach | Methodology | Potential Outcome | Relevance |

|---|---|---|---|

| Target Prediction | In silico docking, pharmacophore modeling, machine learning algorithms | Identification of a prioritized list of potential protein targets. | Guides experimental validation and hypothesis generation. |

| Pathway Analysis | Gene ontology (GO) enrichment, KEGG pathway mapping | Understanding the biological pathways modulated by the compound. | Elucidates the mechanism of action at a systems level. |

| Network Construction | Building and analyzing drug-target-disease interaction networks. | Revealing polypharmacological effects and potential for drug repositioning. | Provides a holistic view of the compound's biological impact. |

Potential for Development as Chemical Biology Probes

Chemical biology probes are small molecules designed to selectively interact with and report on the activity of specific biological targets within a complex cellular environment. mdpi.com The development of such probes is essential for target identification and validation in drug discovery. The scaffold of this compound presents a promising starting point for the design of chemical probes.

To function as a probe, the parent molecule would need to be modified to include two key features: a reactive group or "warhead" for covalent modification of the target protein, and a reporter tag for detection and visualization. frontiersin.org The choice of warhead would depend on the nature of the target's active site, while the reporter tag could be a fluorophore, a biotin (B1667282) moiety for affinity purification, or an alkyne/azide for click chemistry applications. mdpi.com

The development of activity-based protein profiling (ABPP) probes from this compound could enable the identification of its cellular targets and provide insights into their functional state in health and disease. mdpi.com

| Component | Function | Potential Modifications | Example |

|---|---|---|---|

| Scaffold | Provides binding affinity and selectivity for the target. | This compound | - |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein. | Incorporation of electrophilic groups. | Acrylamide, fluorophosphonate, epoxide |

| Reporter Tag | Enables detection and isolation of the probe-target complex. | Attachment of a detectable moiety. | Fluorescein, Rhodamine, Biotin, Alkyne |

| Linker | Connects the scaffold to the reporter tag without hindering binding. | Varying lengths and compositions of chemical linkers. | Polyethylene glycol (PEG), alkyl chains |

Chemical Modifications for Targeted Delivery or Bioconjugation Studies

The therapeutic efficacy of a drug can be significantly enhanced by ensuring its delivery to the specific site of action, thereby minimizing off-target effects. The piperazine scaffold is amenable to a variety of chemical modifications that can facilitate targeted delivery and bioconjugation. bohrium.com

For this compound, modifications could be introduced at several positions. The secondary amine in the piperazine ring is a common site for derivatization, allowing for the attachment of targeting ligands such as peptides, antibodies, or small molecules that recognize specific cell surface receptors. nih.gov Additionally, recent advances in C-H functionalization provide a powerful tool for modifying the carbon atoms of the piperazine ring, offering new avenues for structural diversification and the introduction of functionalities for bioconjugation. mdpi.com

Bioconjugation strategies can be employed to attach this compound to larger biomolecules or nanoparticles. chempep.com For example, it could be conjugated to a protein-based nanocarrier, such as ferritin, for targeted delivery to cancer cells that overexpress the transferrin receptor. acs.orgnih.gov Such approaches can improve the pharmacokinetic profile of the compound and enhance its therapeutic index.

| Modification Site | Synthetic Strategy | Application | Example of Conjugated Moiety |

|---|---|---|---|

| Piperazine N-H | N-Alkylation, N-Arylation, Amide coupling | Attachment of targeting ligands or linkers for bioconjugation. | Folic acid, RGD peptide, Maleimide for thiol conjugation |

| Piperazine C-H | C-H functionalization (e.g., photoredox catalysis) | Introduction of functional groups for further derivatization. | Alkyl, aryl, or vinyl groups with reactive handles |

| o-Tolyl Ring | Electrophilic aromatic substitution | Modulation of physicochemical properties or introduction of attachment points. | Halogens for further coupling reactions |

Future Directions in Synthetic Organic Chemistry and Medicinal Chemistry Research

The versatile piperazine scaffold ensures that this compound is a promising starting point for future research in synthetic organic and medicinal chemistry. researchgate.net The exploration of its chemical space through the synthesis of analog libraries will be crucial for establishing structure-activity relationships (SAR) and optimizing its biological properties. nih.gov

Future synthetic efforts could focus on:

Diversity-oriented synthesis: Creating a library of analogs with variations at the o-tolyl group, the carboxamide linker, and the piperazine ring to explore a wide range of biological targets.

Stereoselective synthesis: Investigating the impact of stereochemistry on the biological activity of substituted piperazine derivatives.

Late-stage functionalization: Applying modern synthetic methods to modify complex derivatives of this compound, allowing for rapid optimization of lead compounds. mdpi.com

From a medicinal chemistry perspective, future research should aim to:

Identify and validate biological targets: Utilizing the systems biology and chemical probe approaches described above to elucidate the mechanism of action.

Optimize pharmacokinetic properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles. bohrium.com

Explore novel therapeutic areas: Based on the identified biological targets and pathways, investigate the potential of this compound derivatives in various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. researchgate.net

The continued exploration of piperazine-containing compounds holds significant promise for the development of new therapeutics and research tools. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Piperazine-1-carboxylic acid o-tolylamide, and how can coupling reagents optimize yield?

- Methodology : Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for carboxyl group activation. These reagents enhance peptide derivatization efficiency, as demonstrated in piperazine-based peptide synthesis . For piperazine-amide derivatives, nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 45–55°C) in solvents like acetone/water mixtures are effective for scalability .

Q. What safety protocols should be followed when handling this compound?

- Handling : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation. In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

- Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Structural Analysis : Employ NMR (¹H/¹³C) to confirm piperazine ring substitution patterns and amide bond formation. Mass spectrometry (HRMS or LC-MS) validates molecular weight. X-ray crystallography (e.g., CCDC-1990392 protocols) resolves stereochemistry .

Advanced Research Questions

Q. How can in vivo models resolve discrepancies between receptor binding assays and observed biological activity for Piperazine-1-carboxylic acid derivatives?

- Experimental Design : Use guinea pig cough reflex models to evaluate antitussive activity, as done for TRPV1 antagonists like JNJ17203212. Compare in vitro IC₅₀ values (e.g., receptor binding) with in vivo efficacy metrics (e.g., cough suppression latency) to identify pharmacokinetic/pharmacodynamic gaps .

- Contradiction Analysis : If in vitro activity (e.g., µM-range IC₅₀) fails to translate in vivo, assess bioavailability via plasma protein binding assays or metabolic stability studies (e.g., liver microsome assays) .

Q. What strategies improve the pharmacological profile of this compound analogs via SAR studies?

- SAR Optimization : Modify the o-tolylamide substituent to enhance lipophilicity (e.g., halogenation) or introduce hydrogen-bond donors (e.g., hydroxyl groups) for target affinity. Evaluate analogs in Swiss mice for anxiolytic activity using elevated plus maze (EPM) or light-dark box tests, as performed for LQFM008 .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., serotonin or dopamine receptors) and prioritize synthesis of high-scoring analogs .

Q. How should researchers address conflicting toxicity data across studies on piperazine derivatives?

- Data Reconciliation : Cross-reference acute toxicity classifications (e.g., OSHA HCS vs. GHS) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate findings. For example, discrepancies in skin irritation potential (Category 2 vs. no data) require patch testing in murine models .

Methodological Tables

Table 1 : Key Synthetic Reagents for Piperazine Derivatives

Table 2 : In Vivo Models for Pharmacological Evaluation

| Model | Application | Metrics | Reference |

|---|---|---|---|

| Swiss mice (EPM test) | Anxiolytic activity screening | Time spent in open arms | |

| Guinea pig cough assay | Antitussive efficacy | Cough latency post-citric acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.